molecular formula C26H22F2N4O3 B2586720 N-(3-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-23-8

N-(3-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2586720
CAS No.: 1014069-23-8
M. Wt: 476.484
InChI Key: JOBGDSPKLZWOBI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring dual 4-fluorobenzyl substituents and an acetamidophenyl moiety. The compound’s design emphasizes electronic and steric tuning via fluorine atoms (enhancing lipophilicity and metabolic stability) and the acetamido group (improving solubility and hydrogen-bonding capacity).

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3/c1-17(33)29-22-3-2-4-23(13-22)30-25(34)24-15-32(14-18-5-9-20(27)10-6-18)31-26(24)35-16-19-7-11-21(28)12-8-19/h2-13,15H,14,16H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBGDSPKLZWOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with acetamido and fluorobenzyl groups, which are believed to contribute to its biological properties. The molecular formula is C₁₈H₁₈F₂N₄O₂, with a molecular weight of 358.36 g/mol.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, such as those linked to cancer or infectious diseases.
  • Receptor Modulation : It may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Activity

A study explored the antimicrobial effects of related pyrazole derivatives against various bacterial strains. The results showed that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance:

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus2.5
BEscherichia coli5.0
CPseudomonas aeruginosa10.0

These findings suggest that this compound could have similar efficacy against resistant strains of bacteria .

Anticancer Activity

In vitro studies have demonstrated that related pyrazole derivatives display cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)20.0

These results indicate that the compound may induce apoptosis in cancer cells through the activation of specific pathways .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial properties of several pyrazole derivatives, including our compound of interest, against multi-drug resistant strains. The study found that the compound effectively inhibited growth at low concentrations and displayed synergistic effects when combined with existing antibiotics .
  • Case Study on Anticancer Activity :
    In a preclinical trial, this compound was tested on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to N-(3-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide displayed moderate to good antiproliferative activities against breast cancer and hepatocellular carcinoma cell lines, with IC50 values ranging from 0.7 to 9.5 μM. These compounds induced apoptosis in tumor cells and showed promising antitumor activity in vivo, suggesting their potential as leads for further drug development .

Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced pain and swelling, making such compounds valuable in developing new analgesics .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, this compound can be utilized in formulating novel pesticides. Its chemical structure allows for targeting specific pests while minimizing environmental impact. The compound's effectiveness in agrochemical formulations is under investigation, focusing on enhancing crop protection strategies .

Material Science

Novel Materials
The unique properties of pyrazole compounds make them suitable for developing advanced materials. Research is ongoing into their use in creating polymers and coatings that exhibit enhanced thermal and chemical resistance. Such materials could have applications in various industries, including electronics and construction .

Biochemical Research

Enzyme Interaction Studies
this compound plays a role in studying enzyme interactions and biological pathways. Understanding these interactions can aid researchers in elucidating disease mechanisms and developing targeted therapies for conditions such as cancer and inflammatory diseases .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalAnticancer ActivityModerate to good antiproliferative activity noted
Anti-inflammatory PropertiesInhibition of cyclooxygenase enzymes anticipated
Agricultural ChemistryPesticide DevelopmentPotential for targeted pest control
Material ScienceDevelopment of Novel MaterialsEnhanced thermal and chemical resistance being explored
Biochemical ResearchEnzyme Interaction StudiesAiding understanding of disease mechanisms

Case Studies

  • Antitumor Activity Study
    A recent study evaluated a series of diaryl pyrazole derivatives, including compounds structurally related to this compound. The findings indicated that these derivatives exhibited significant antitumor activity both in vitro and in vivo, highlighting their potential as therapeutic agents against specific cancers .
  • Development of Agrochemicals
    Another study focused on the synthesis of new agrochemical formulations incorporating pyrazole derivatives. The results showed improved efficacy against target pests while reducing environmental toxicity compared to traditional pesticides .

Comparison with Similar Compounds

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

  • Structural Features : This compound (from ) shares a pyrazole core and fluorophenyl substituent but differs in the sulfonamide and bulky tert-butyl groups.

5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Features : A triazole analog () with a 3-chlorobenzyl substituent and 4-fluorobenzyl carboxamide.
  • Key Differences: The triazole ring (vs. Chlorine introduces higher lipophilicity but may reduce solubility compared to fluorine .

Pyrazole Derivatives with Halogenated Aromatic Substituents

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Structural Features : This compound () incorporates multiple chlorinated aryl groups and a pyridylmethyl substituent.
  • Comparison : Chlorine atoms increase molecular weight (MW: ~450 g/mol) and lipophilicity (ClogP ~5.2) compared to the target compound’s fluorine-based design (estimated MW: ~500 g/mol, ClogP ~3.8). The pyridylmethyl group may enhance CNS penetration but risks metabolic instability .

Fluorinated Chromen-Pyrazolo[3,4-d]pyrimidine Hybrids

4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Features : A fused chromen-pyrazolopyrimidine system with dual fluorophenyl groups ().
  • Functional Contrast : The chromen ring system confers planar rigidity, which may improve DNA intercalation or topoisomerase inhibition, unlike the target compound’s flexible pyrazole-acetamidophenyl scaffold .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents MW (g/mol) ClogP Key Biological Activity
Target Compound Pyrazole Dual 4-fluorobenzyl, 3-acetamidophenyl ~500 ~3.8 Hypothesized kinase inhibition
4h () Pyrazole p-Fluorophenyl, sulfonamide ~480 ~4.2 Antioxidant, enzyme modulation
5-Amino-1-(3-chlorobenzyl)... () Triazole 3-Chlorobenzyl, 4-fluorobenzyl ~360 ~3.0 Antimicrobial, protease inhibition
Chromen-Pyrazolopyrimidine () Pyrazolopyrimidine Fluorophenyl, chromen ~589 ~4.5 Anticancer (IC50: 0.5–2.0 μM)

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely employs coupling reagents like EDC·HCl and HOBt (analogous to ), with fluorobenzyl groups introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in hydrophobic pockets, whereas chlorine’s bulk may improve affinity but reduce solubility (e.g., ’s dichlorophenyl derivative) .
  • Acetamido Group Advantage : Compared to tert-butyl () or sulfonamide groups, the acetamido moiety balances solubility and metabolic stability, reducing hepatic clearance risks .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole-4-carboxamide core with dual 4-fluorobenzyl substituents?

  • Methodology : Use a multi-step approach involving (i) condensation of 3-acetamidophenylamine with a pre-functionalized pyrazole intermediate, (ii) sequential alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF), and (iii) carboxamide coupling via EDC·HCl/HOBt-mediated activation .
  • Key Challenges : Steric hindrance from the dual 4-fluorobenzyl groups requires precise stoichiometric control and elevated temperatures (70–90°C) to ensure regioselectivity .

Q. How can structural characterization resolve ambiguities in regiochemistry for this compound?

  • Methodology : Combine 1H^1 \text{H}-NMR (to confirm substitution patterns via coupling constants) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for definitive confirmation, as seen in analogous pyrazole derivatives .
  • Data Interpretation : For example, the 1H^1 \text{H}-NMR signal at δ 7.50–7.55 ppm typically corresponds to aromatic protons adjacent to fluorine atoms .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to kinase targets (e.g., mGluR5)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of related carboxamide inhibitors (e.g., CDPPB, a known mGluR5 ligand) as templates .
  • Validation : Compare computational results with experimental kinase inhibition assays (IC₅₀ values) to refine force field parameters .

Q. How do fluorinated substituents impact metabolic stability in vivo?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS analysis. Fluorine atoms at the 4-position of benzyl groups reduce oxidative metabolism by cytochrome P450 enzymes, as observed in structurally similar compounds .
  • Contradictions : While fluorination generally enhances stability, excessive lipophilicity from dual fluorobenzyl groups may increase plasma protein binding, reducing bioavailability .

Q. What strategies address low aqueous solubility during formulation?

  • Methodology : (i) Co-solvent systems (e.g., PEG-400/water) for in vitro assays; (ii) solid dispersion techniques with hydroxypropyl methylcellulose (HPMC) to enhance dissolution rates .
  • Data Support : Solubility parameters (logP ≈ 3.5) predict moderate hydrophobicity, necessitating empirical optimization .

Experimental Design & Data Analysis

Q. How to design SAR studies for optimizing target selectivity?

  • Methodology : Synthesize analogs with variations in (i) the 3-acetamidophenyl group (e.g., chloro or methoxy substitutions) and (ii) the fluorobenzyloxy moiety (e.g., 2,4-difluorobenzyl). Test against off-target kinases (e.g., JAK2, EGFR) to assess selectivity .
  • Critical Parameters : IC₅₀ ratios (>10-fold selectivity) and kinome-wide profiling (Eurofins KinaseProfiler) .

Q. How to resolve discrepancies in biological activity between in vitro and cell-based assays?

  • Root Cause Analysis : (i) Check membrane permeability (PAMPA assay); (ii) evaluate efflux transporter involvement (e.g., P-gp inhibition with verapamil) .
  • Case Study : A pyrazole-4-carboxamide analog showed 10x lower potency in cell assays due to P-gp-mediated efflux, resolved by structural modification of the 3-acetamidophenyl group .

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